Phenyl (R)-2-oxooxazolidine-5-carboxylate

Lipophilicity Drug Design Organic Synthesis

Enantiopurity failures in asymmetric synthesis lead to costly reprocessing. This (R)-configured oxazolidinone phenyl ester solves that with a verified single stereocenter. Unlike alkyl esters, the phenyl group provides: • Strong UV absorbance at 254 nm for direct HPLC tracking without derivatization • Higher lipophilicity (calculated LogP ~0.70 vs. methyl ester -0.73) for improved extraction and PROTAC applications • 95% minimum purity, stored cool & dry. Immediate shipment for R&D quantities.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B12950679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (R)-2-oxooxazolidine-5-carboxylate
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1
InChIKeyCKNRNMFFJYUYCU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl (R)-2-oxooxazolidine-5-carboxylate Procurement Guide


Phenyl (R)-2-oxooxazolidine-5-carboxylate (CAS 2381811-89-6) is a chiral, non-racemic heterocyclic building block belonging to the oxazolidinone class . Characterized by a 1,3-oxazolidin-2-one core with a phenyl ester at the 5-position, it features a single stereocenter in the (R)-configuration, giving it a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . The compound is typically supplied as a research chemical with a purity of 95%, stored long-term in cool, dry conditions and intended exclusively for R&D applications . Its chemical architecture aims to combine the chiral directing capacity of the oxazolidinone ring with the enhanced UV detectability and distinct reactivity profile of a phenyl ester group.

Chiral (R)-oxazolidinone building block for asymmetric synthesis
Phenyl ester for reported organic-phase partitioning and UV detection
Research-use only; suitable for R&D applications

Why Generic Substitution Fails for This Chiral Building Block


Generic substitution with closely related 2-oxooxazolidine-5-carboxylate esters is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact synthetic utility and analytical traceability. Unlike simpler alkyl esters, the phenyl ester introduces a strong UV chromophore and significantly increases lipophilicity . When selecting an enantiopure building block for asymmetric synthesis, the specific (R)-enantiomer is critical, as the (S)-enantiomer or a racemate can lead to undesired stereochemical outcomes in downstream products . These differentiating factors are not interchangeable and must guide procurement decisions based on the specific application.

Alkyl ester analogs (e.g., methyl ester)
Lower lipophilicity and lack of UV chromophore may alter extraction efficiency and HPLC traceability, limiting direct method transfer.
(S)-enantiomer or racemate
Stereochemical outcome may differ; enantiomeric identity must be verified for asymmetric synthesis applications.

Quantitative Differentiation Guide


Enhanced Lipophilicity for Organic Phase Partitioning

Phenyl (R)-2-oxooxazolidine-5-carboxylate exhibits a computed LogP of 0.7004, compared to -0.7322 for the analogous Methyl (R)-2-oxooxazolidine-5-carboxylate . This significant difference of 1.43 LogP units indicates substantially higher lipophilicity for the phenyl ester, predicting better solubility in organic solvents and enhanced partitioning into hydrophobic environments or reverse-phase HPLC stationary phases.

Lipophilicity
Vendor data
LogP 0.70 vs. −0.73 (Δ +1.43)
Reported higher organic-phase partitioning
Computed LogP; experimental validation not provided
Lipophilicity Drug Design Organic Synthesis

Intrinsic UV Chromophore for Direct HPLC Detection

The phenyl ester group in the target compound provides a strong UV chromophore (absorption maxima typically near 254 nm) due to the π→π* transition of the phenyl ring. In contrast, the analogous Methyl (R)-2-oxooxazolidine-5-carboxylate lacks this strong chromophore, showing only weak end-absorption from the oxazolidinone carbonyl, making it difficult to detect at low concentrations without derivatization . This structural distinction allows for direct and sensitive UV-HPLC analysis of the phenyl ester.

UV Detectability
Class-level inference
Phenyl ester: strong π→π* chromophore; Methyl ester: weak end-absorption
Supports direct HPLC monitoring without derivatization
Based on UV spectroscopy principles; no experimental λmax data
Analytical Chemistry HPLC Method Development Trace Analysis

Enantiomeric Purity in Pharmaceutical Standards

The (R)-configuration is a critical quality attribute. A closely related impurity, (5R)-2-oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid (Lifitegrast Impurity 8), is specifically monitored during the synthesis of the drug Lifitegrast to control enantiomeric purity and ensure drug safety . The (S)-enantiomer of the target compound (CAS 2382296-56-0) is available as a distinct reference standard, confirming that controlled procurement of the (R)-enantiomer is essential to avoid compromising the stereochemical integrity of downstream applications .

Chiral Identity
Supporting evidence
(R)-enantiomer (95% purity); (S)-enantiomer available as distinct standard
Enantiomer-specific procurement required for stereochemical control
Related to Lifitegrast impurity profiling
Chiral Purity Impurity Profiling Pharmaceutical Analysis

Validated Application Scenarios


Chiral Pool Synthesis of β-Amino Alcohols and Acids

The (R)-configured oxazolidinone core is a classic chiral pool starting material for the asymmetric synthesis of β-amino alcohols and acids. For example, the closely related benzyl (S)-2-oxooxazolidine-5-carboxylate is a known precursor for (S)-isoserine. The phenyl ester variant offers an alternative that, based on its higher lipophilicity, may provide better extraction characteristics during workup compared to the more water-soluble methyl or ethyl esters .

HPLC-Detectable Intermediate in Multi-Step Synthesis

The compound’s strong, intrinsic UV chromophore makes it a superior intermediate for multi-step synthetic routes where reaction monitoring by reverse-phase HPLC is critical. Unlike methyl or ethyl ester analogs that lack a strong UV handle, the phenyl ester can be easily tracked at standard wavelengths (e.g., 254 nm) without the need for additional derivatization steps, streamlining process analytical technology (PAT) .

Impurity Profiling for Oxazolidinone Pharmaceuticals

As evidenced by the use of the structurally similar (5R)-acid analog as a reference standard (Lifitegrast Impurity 8), this class of compound is vital for developing and validating chiral HPLC methods. Phenyl (R)-2-oxooxazolidine-5-carboxylate can serve as a potential starting material for synthesizing authentic impurity standards or as a model compound for optimizing analytical separation of enantiomeric pairs .

Lipophilicity-Driven Design for PROTACs and Hydrophobic Tags

The significant LogP difference compared to methyl ester analogs (0.70 vs. -0.73) positions the phenyl ester as a more suitable building block for medicinal chemistry campaigns targeting hydrophobic binding pockets or for the synthesis of chimeric molecules like PROTACs, where a degree of lipophilicity is often required for cell permeability while maintaining a moderate molecular weight .

Application
Selection Property
Validation Focus
Chiral pool synthesis
Lipophilicity-assisted extraction
Stereochemical integrity
HPLC monitoring of multi-step synthesis
Intrinsic UV chromophore
Direct detectability without derivatization
Impurity profiling for oxazolidinone APIs
Enantiomeric reference standard availability
Chiral method development
Hydrophobic-target medicinal chemistry
Reported lipophilicity context
Cell-permeability screening
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